(S)-3-Fluoro-3-(fluoromethyl)piperidine
CAS No.:
Cat. No.: VC17861478
Molecular Formula: C6H11F2N
Molecular Weight: 135.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H11F2N |
|---|---|
| Molecular Weight | 135.15 g/mol |
| IUPAC Name | (3S)-3-fluoro-3-(fluoromethyl)piperidine |
| Standard InChI | InChI=1S/C6H11F2N/c7-4-6(8)2-1-3-9-5-6/h9H,1-5H2/t6-/m1/s1 |
| Standard InChI Key | ZKCYPDZFKVYPNF-ZCFIWIBFSA-N |
| Isomeric SMILES | C1C[C@](CNC1)(CF)F |
| Canonical SMILES | C1CC(CNC1)(CF)F |
Introduction
Structural Characteristics and Physicochemical Properties
The molecular formula of (S)-3-fluoro-3-(fluoromethyl)piperidine is C₆H₁₀F₂N, with a molecular weight of 148.15 g/mol. The geminal arrangement of fluorine and fluoromethyl groups at C3 creates a sterically congested environment, influencing both reactivity and intermolecular interactions. Key structural features include:
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Stereochemistry: The (S)-configuration dictates the spatial orientation of substituents, which can modulate binding affinity to chiral biological targets.
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Electron-withdrawing effects: The fluorine atoms increase the electronegativity of the piperidine ring, altering pKa values and hydrogen-bonding potential.
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Conformational rigidity: The piperidine ring adopts a chair conformation, with axial or equatorial positioning of substituents affecting solubility and pharmacokinetics.
Predicted physicochemical properties, extrapolated from similar fluorinated piperidines , include:
| Property | Value |
|---|---|
| logP (Partition coefficient) | 1.2–1.8 (estimated) |
| Polar Surface Area | 12–15 Ų |
| Hydrogen Bond Donors | 1 (amine group) |
| Hydrogen Bond Acceptors | 3 (amine + two fluorines) |
Synthetic Strategies and Methodological Challenges
The synthesis of (S)-3-fluoro-3-(fluoromethyl)piperidine requires precise control over stereochemistry and regioselectivity. Pathways can be conceptualized based on methods for analogous compounds :
Asymmetric Fluorination of Piperidine-3-one Derivatives
A plausible route involves:
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Formation of piperidine-3-one: Oxidation of 3-hydroxypiperidine or deprotection of a protected ketone precursor.
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Fluoromethylation: Introduction of a fluoromethyl group via nucleophilic addition using fluoromethyl Grignard reagents (e.g., CF₂HMgBr) or electrophilic fluorination agents.
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Stereoselective fluorination: Use of chiral catalysts or auxiliaries to install the fluorine atom with (S)-selectivity. For example, N-fluorobenzenesulfonimide (NFSI) with a cinchona alkaloid catalyst could induce asymmetry .
Ring-Closing Metathesis of Fluorinated Dienes
Alternative approaches may employ olefin metathesis:
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Synthesis of diene precursors: Preparation of 3-fluoro-3-fluoromethyl-substituted dienes via allylic fluorination.
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Grubbs catalyst-mediated cyclization: Ring-closing metathesis to form the piperidine backbone while preserving stereochemistry .
Resolution of Racemic Mixtures
If asymmetric synthesis proves challenging, enzymatic or chromatographic resolution of racemic 3-fluoro-3-(fluoromethyl)piperidine could yield the (S)-enantiomer. Chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) have been effective for similar amines.
Spectroscopic and Analytical Characterization
While experimental data for (S)-3-fluoro-3-(fluoromethyl)piperidine is scarce, predicted spectral signatures include:
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¹H NMR:
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δ 4.8–5.2 ppm: Multiplet for fluoromethyl (-CF₂H) protons, split due to coupling with fluorine (²JHF ≈ 45–55 Hz).
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δ 3.1–3.4 ppm: Axial and equatorial H2 and H4 protons of the piperidine ring.
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¹⁹F NMR:
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δ -120 to -140 ppm: Fluorine atom directly bonded to C3.
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δ -210 to -230 ppm: Fluorine in the fluoromethyl group.
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IR Spectroscopy:
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~1,100 cm⁻¹: C-F stretching vibrations.
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~3,300 cm⁻¹: N-H stretch of the secondary amine.
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Pharmacological and Industrial Applications
Medicinal Chemistry
Fluorinated piperidines are prevalent in central nervous system (CNS) drug discovery due to their ability to cross the blood-brain barrier. The (S)-enantiomer may exhibit enhanced binding to:
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Dopamine receptors: Fluorine’s electronegativity mimics hydroxyl groups in neurotransmitters like dopamine.
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Serotonin transporters: Piperidine derivatives are key components of SSRIs (e.g., paroxetine analogs).
Agrochemical Development
The compound’s lipophilicity and metabolic stability make it a candidate for:
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Herbicides: Fluorine atoms resist oxidative degradation in plant systems.
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Insecticides: Piperidine scaffolds target acetylcholinesterase in pests.
Material Science
Applications in liquid crystals or fluorinated polymers are plausible, leveraging the compound’s dipole moment and thermal stability.
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